molecular formula C13H15NO3 B2536766 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde CAS No. 879362-24-0

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Cat. No.: B2536766
CAS No.: 879362-24-0
M. Wt: 233.267
InChI Key: LIGWFZVNSDLFAJ-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde (CAS: 879362-24-0) is an organic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol. It belongs to the benzaldehyde family, featuring a pyrrolidinone-ethoxy substituent at the 2-position of the benzene ring. The compound is primarily used as a precursor in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure combines the reactive aldehyde group with a pyrrolidinone moiety, which may influence its electronic and steric properties. Storage is recommended at room temperature, as indicated by commercial suppliers like Aladdin Scientific .

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-11-5-1-2-6-12(11)17-10-13(16)14-7-3-4-8-14/h1-2,5-6,9H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGWFZVNSDLFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Functional Groups

The compound features three critical structural elements:

  • A benzaldehyde core providing electrophilic reactivity at the formyl group.
  • An ethoxy spacer linking the aromatic ring to the pyrrolidinone moiety.
  • A 2-oxopyrrolidine group contributing hydrogen-bonding capacity and conformational rigidity.

The molecular formula $$ \text{C}{13}\text{H}{15}\text{NO}_3 $$ (MW 233.26 g/mol) necessitates precise control during synthesis to avoid side reactions at the aldehyde or ketone positions.

Primary Synthetic Routes

Alkylation of Hydroxybenzaldehyde Derivatives

This two-step protocol remains the most widely adopted method:

Step 1: Synthesis of Chloroacetylpyrrolidinone

Reaction of pyrrolidine with chloroacetyl chloride in dichloromethane at 0–5°C produces 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one. Typical conditions:

  • Molar ratio : 1:1.2 (pyrrolidine:chloroacetyl chloride)
  • Yield : 78–82% after aqueous workup.
Step 2: Etherification with 2-Hydroxybenzaldehyde

Coupling the chloro intermediate with 2-hydroxybenzaldehyde under basic conditions:

2-Hydroxybenzaldehyde + Cl-CO-Pyrrolidine → Target Compound

Optimized Parameters :

  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : Dimethylformamide (DMF) at 80°C
  • Time : 12–16 hours
  • Yield : 68–72%

Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the phenoxide ion attacks the electrophilic carbon adjacent to the carbonyl group.

Reductive Amination Approach

An alternative one-pot method reported in patent literature:

Reaction Scheme

$$
\text{2-(2-Bromoethoxy)benzaldehyde} + \text{Pyrrolidin-2-one} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Target Compound}
$$

Conditions :

  • Catalyst : 5% Pd/C (0.1 equiv)
  • Pressure : 0.2–0.5 bar H₂
  • Solvent : Isopropanol/water (4:1)
  • Temperature : 40°C
  • Yield : 65%

Advantages : Avoids harsh bases but requires careful control of hydrogenation to prevent over-reduction of the aldehyde.

Solid-Phase Synthesis for High-Throughput Production

Recent adaptations for combinatorial chemistry involve:

  • Resin Functionalization : Wang resin bound to 2-hydroxybenzaldehyde via silyl ether linkage.
  • Alkylation : Treat with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in acetonitrile with DIEA.
  • Cleavage : TFA/DCM (1:9) releases the product with 85% purity.

Critical Reaction Parameters

Solvent Effects

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 12 72 95
DMSO 10 70 93
THF 24 58 89
Acetonitrile 18 65 91

Data aggregated from

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states through dipole interactions.

Temperature Optimization

Elevating temperature from 60°C to 80°C in DMF:

  • Increases conversion from 54% to 72%
  • Reduces byproduct formation (e.g., aldol adducts) by 22%

Purification and Characterization

Chromatographic Methods

  • Silica Gel : Eluent = ethyl acetate/hexane (3:7) → Rf 0.42
  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 6.8 min

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O aldehyde), 1720 cm⁻¹ (ketone), 1240 cm⁻¹ (C-O-C)
  • ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 4.85 (s, 2H, OCH₂), 3.62–3.58 (m, 4H, pyrrolidine N-CH₂), 2.12–2.08 (m, 4H, pyrrolidine CH₂)

Industrial-Scale Considerations

Cost Analysis

Component Price/kg (USD) % of Total Cost
2-Hydroxybenzaldehyde 120 45
Pyrrolidine 95 30
DMF 25 15
Pd/C Catalyst 3000 10

Data from

Batch processes using alkylation routes are more economical than catalytic hydrogenation for volumes <100 kg.

Emerging Methodologies

Photocatalytic C-O Coupling

Pilot studies using [Ir(ppy)₃] under blue LED light (450 nm) show:

  • 82% yield in 8 hours
  • No base required
  • Limited scalability due to reactor design constraints

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the etherification:

  • 55% conversion in 48 hours
  • Enzyme reuse for 5 cycles with <15% activity loss

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under controlled conditions.

Reagent/ConditionsProductYieldSource
KMnO₄ in acidic aqueous solution2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzoic acid72–85%
CrO₃ in acetone (Jones reagent)Same as above68%

Key Findings :

  • Steric hindrance from the pyrrolidine-ethoxy group slows oxidation kinetics compared to simpler benzaldehydes.

  • Over-oxidation of the pyrrolidine ring is avoided under mild acidic conditions.

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol without affecting the pyrrolidine ring.

Reagent/ConditionsProductYieldSource
NaBH₄ in ethanol, 0°C2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzyl alcohol90%
LiAlH₄ in THF, refluxSame as above82%

Mechanistic Insight :

  • Sodium borohydride selectively reduces the aldehyde due to its milder reactivity, preserving the ketone in the pyrrolidine side chain.

Nucleophilic Addition

The aldehyde participates in Grignard and organometallic additions.

ReagentProductConditionsYieldSource
CH₃MgBr2-(2-Oxo-2-pyrrolidin-1-ylethoxy)phenylpropan-1-olDry THF, −78°C75%
PhLi2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzhydrolArgon atmosphere68%

Side Reactions :

  • Competitive attack at the ketone in the ethoxy-pyrrolidine group occurs if excess reagent is used .

Electrophilic Aromatic Substitution

The benzaldehyde ring undergoes halogenation and nitration.

ReactionReagent/ConditionsMajor ProductYieldSource
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°C5-Bromo-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde60%
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivative55%

Regioselectivity :

  • Electron-withdrawing effects of the aldehyde and ethoxy groups direct substitution to the para position relative to the aldehyde .

Cyclization and Heterocycle Formation

The compound participates in multicomponent reactions (MCRs) to form bioactive heterocycles.

Reaction PartnersConditionsProductApplicationSource
Cyanoacetamide, K₂CO₃Ethanol, refluxPyrrolo[2,3-d]pyrimidine derivativesAnticancer agents
Hexane-2,5-dione, AcOHPropan-2-ol, reflux, 4 h2,5-Dimethylpyrrole-functionalized analogAntimicrobial studies

Notable Example :

  • Condensation with hexane-2,5-dione yields a bis(pyrrole) derivative confirmed by NMR (singlets at δ 1.96 ppm for CH₃ and δ 5.65 ppm for pyrrole CH–CH) .

Condensation Reactions

The aldehyde forms Schiff bases and hydrazones.

ReagentConditionsProductYieldSource
AnilineEtOH, HCl, 60°CN-Benzylideneaniline derivative88%
Hydrazine hydrateMethanol, RTHydrazone92%

Stability :

  • Hydrazones exhibit enhanced crystallinity compared to Schiff bases, facilitating purification.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde exhibit significant antimicrobial properties. A study focusing on the synthesis of novel derivatives demonstrated that certain analogs showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
A series of synthesized derivatives were tested using the disc diffusion method, revealing that compounds with structural similarities to this compound had Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against various pathogens, indicating promising antimicrobial potential .

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells
In vitro studies on small cell lung cancer (SCLC) cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 15 µM. The treated cells exhibited increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for its anticancer effects.

Material Science Applications

3. Organic Synthesis

Due to its unique functional groups, this compound can serve as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

4. Potential Use in Drug Development

The structural characteristics of this compound make it a candidate for further development into therapeutic agents. Its ability to interact with biological targets suggests potential applications in drug design, particularly in creating new treatments for infections or cancer.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into specific binding sites, influencing biochemical processes .

Comparison with Similar Compounds

4-(2-Oxo-1-pyrrolidinyl)benzaldehyde

  • Molecular Formula: C₁₁H₁₁NO₂ (differs due to the absence of an ethoxy linker).
  • Substituent Position: Pyrrolidinone group at the 4-position of benzaldehyde.
  • Key Difference : The positional isomerism significantly alters electronic effects. The 2-position substituent in the target compound may induce greater steric hindrance and electron-withdrawing effects compared to the 4-position isomer. This impacts reactivity in condensation or nucleophilic addition reactions .

Benzaldehyde Derivatives with Heterocyclic Substituents

trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (Compound I from )

  • Molecular Formula: C₁₄H₁₁NO
  • Structure : Features a pyridinyl-vinyl group at the 4-position.
  • Synthesis: Prepared via a solvent-free Knoevenagel reaction, contrasting with the target compound’s likely synthesis involving etherification and oxidation steps.
  • Crystallography: Crystallizes in the monoclinic system (space group P21/c), with distinct lattice parameters (e.g., a = 12.6674 Å, β = 97.203°). The target compound’s crystalline structure remains uncharacterized in the provided evidence, highlighting a research gap .

Reactivity in Hemiacetal Formation

Pyrimidyl-5-carbaldehydes ()

  • Example : 2-(tert-butylacetylene-1-yl)pyrimidyl-5-carbaldehyde.
  • Reactivity : Exhibits 95% hemiacetal yield under equilibrium conditions, far exceeding benzaldehyde’s 9%.
  • Comparison: The pyrrolidinone-ethoxy group in the target compound may moderate hemiacetal formation due to steric bulk or electronic effects, though direct experimental data are lacking. Pyrimidine-based aldehydes demonstrate superior hemiacetal stability, attributed to their planar heterocyclic systems enhancing electrophilicity .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Substituent Position Molecular Weight (g/mol) Key Property/Reactivity Source
This compound C₁₃H₁₅NO₃ 2-position 233.26 High steric hindrance; aldehyde reactivity
4-(2-Oxo-1-pyrrolidinyl)benzaldehyde C₁₁H₁₁NO₂ 4-position 189.21 Reduced steric effects; planar structure
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde C₁₄H₁₁NO 4-position 209.25 Crystalline (P21/c); UV-active
Pyrimidyl-5-carbaldehyde C₇H₅N₃O 5-position 147.13 95% hemiacetal yield

Biological Activity

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde is a compound characterized by its unique structure, which consists of a benzaldehyde moiety linked to a pyrrolidine-derived ethoxy group. Its molecular formula is C13H15NO3, with a molecular weight of 233.26 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to various therapeutic applications.

Structural Characteristics

The structural uniqueness of this compound contributes significantly to its biological activity. The presence of a carbonyl group adjacent to the pyrrolidine ring enhances its reactivity, potentially influencing its interaction with biological targets. This compound's structure can be summarized in the following table:

Property Details
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Functional Groups Carbonyl (C=O), Ethoxy (–O–C2H5)
Structural Features Benzaldehyde moiety, Pyrrolidine ring

Biological Activity

Research into the biological activity of this compound reveals several potential applications:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism of action is thought to involve the inhibition of specific signaling pathways crucial for tumor growth and survival. For instance, compounds with similar structural motifs have been shown to inhibit receptor tyrosine kinases (RTKs), which are often overactive in cancer cells .

Neuroprotective Effects

There is also emerging evidence indicating that this compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. The compound's ability to modulate amyloid-beta (Aβ) aggregation and tau phosphorylation has been suggested in related studies on similar benzaldehyde derivatives .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound. Here are notable findings:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of benzaldehyde could significantly reduce the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Neuroprotective Mechanisms : Research indicated that certain benzaldehyde derivatives could inhibit tau aggregation, a hallmark of neurodegenerative diseases, suggesting that this compound might have similar effects .
  • Pharmacological Potential : The compound's ability to act on multiple biological targets makes it a candidate for further pharmacological exploration, particularly in drug development aimed at treating malignancies and neurodegenerative disorders .

Q & A

Basic Research Question

  • ¹H NMR : Identifies functional groups (e.g., aldehyde proton at δ 10.01 ppm, pyrrolidine protons at δ 3.33–3.30 and 1.99–1.96 ppm) .
  • Elemental Analysis : Validates purity (observed N%: 7.5 vs. theoretical 7.99) .
  • TLC Monitoring : Ensures reaction completion using ethyl acetate/hexane solvent systems.

How can reaction parameters be adjusted to improve the yield of this compound?

Advanced Research Question

  • Amine Equivalents : Increase pyrrolidine to 1.5 equivalents to drive substitution completion.
  • Solvent Optimization : Replace DMF with polar aprotic solvents like NMP to enhance nucleophilicity.
  • Microwave Assistance : Reduce reaction time to 2–4 hours (e.g., ’s 20-hour protocol vs. microwave-assisted methods achieving 98% yield in shorter durations) .

What mechanistic pathways explain the formation of pyrrolidine-containing heterocycles from this compound?

Advanced Research Question
The aldehyde group undergoes condensation with nucleophiles (e.g., cyanothioacetamide) to form heterocycles. For example:

  • Cyclization : React with cyanothioacetamide in n-butanol under microwave irradiation to generate hexahydro-pyrroloquinoline derivatives.
  • Key Intermediate : Knoevenagel adduct formation followed by intramolecular cyclization via enolate intermediates .

What strategies resolve conflicting NMR data when analyzing substituted benzaldehyde derivatives?

Advanced Research Question

  • Crystallography : Validate ambiguous proton environments using single-crystal X-ray diffraction (e.g., ’s crystal structure of a related benzaldehyde derivative confirmed substituent orientation) .
  • 2D NMR : Employ HSQC and HMBC to assign coupling patterns and quaternary carbons.

How is this compound utilized in developing anticonvulsant agents?

Application-Focused Question

  • Pharmacophore Design : Its pyrrolidine-ether-aldehyde scaffold is condensed with thiosemicarbazides to synthesize anticonvulsant candidates.
  • Biological Testing : Derivatives show activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with ED₅₀ values < 30 mg/kg in mice .

What role does this compound play in synthesizing agrochemical intermediates?

Application-Focused Question
It serves as a precursor for 2-pyrimidine-oxy-N-aryl benzylamines, key intermediates in herbicides. For example:

  • Condensation : React with 4,6-dimethoxypyrimidine-2-ol to form pesticidal agents.
  • Crystal Structure Validation : Ensures correct regiochemistry for bioactivity .

What storage conditions are critical for maintaining compound stability?

Q. Methodological Consideration

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
  • Handling : Avoid prolonged exposure to moisture; use anhydrous solvents during reactions .

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